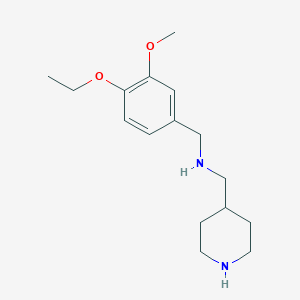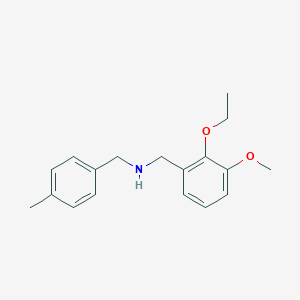
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, also known as PTMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. PTMBA is a derivative of benzylamine and has been synthesized using various methods. The purpose of
Wirkmechanismus
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine acts as a selective antagonist for the sigma-1 receptor, which is a chaperone protein involved in various physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of intracellular calcium signaling, protein folding, and lipid metabolism. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine binds to the sigma-1 receptor with high affinity, leading to its inhibition and subsequent downstream effects.
Biochemical and Physiological Effects:
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been reported to inhibit the uptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters. This effect has been found to be dose-dependent and reversible. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has also been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several advantages for use in lab experiments, including its high purity, potency, and selectivity for the sigma-1 receptor. However, its limited solubility in water and low stability in solution may limit its use in certain experiments. Additionally, its potential toxicity and lack of selectivity for other receptor subtypes may limit its use in vivo.
Zukünftige Richtungen
For research on Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine include further investigation into its mechanism of action, particularly its effects on intracellular calcium signaling and protein folding. Additionally, research into its potential therapeutic applications, particularly in the treatment of pain and mood disorders, may be warranted. Finally, the development of more stable and water-soluble derivatives of Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine may increase its utility in lab experiments.
Synthesemethoden
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be synthesized using various methods, including the reductive amination of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxaldehyde followed by reduction with sodium borohydride. Another method involves the condensation of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxylic acid followed by reduction with sodium borohydride. Both methods have been reported to yield high purity Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent antagonist for the sigma-1 receptor, which is involved in various physiological processes including pain, cognition, and mood regulation. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation.
Eigenschaften
Produktname |
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
InChI-Schlüssel |
HQDVYKODQSTQAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
